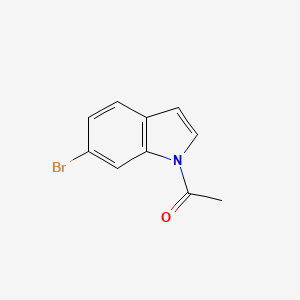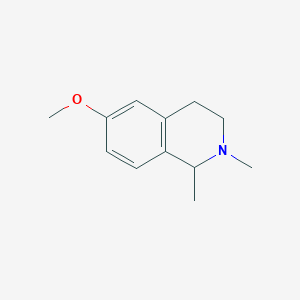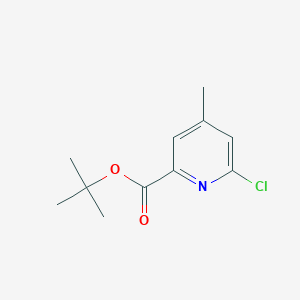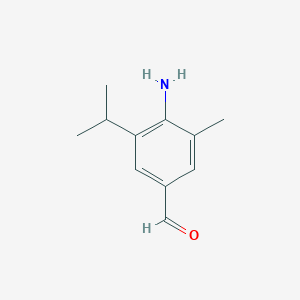
4-Amino-3-isopropyl-5-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-isopropyl-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C11H15NO This compound features a benzene ring substituted with an amino group, an isopropyl group, and a methyl group, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
4-Amino-3-isopropyl-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3-isopropyl-5-methylbenzaldehyde, followed by reduction to introduce the amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-Amino-3-isopropyl-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-Amino-3-isopropyl-5-methylbenzoic acid.
Reduction: 4-Amino-3-isopropyl-5-methylbenzyl alcohol.
Substitution: Various amides or secondary amines depending on the substituents used.
科学研究应用
4-Amino-3-isopropyl-5-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Amino-3-isopropyl-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
4-Amino-3-isopropylbenzaldehyde: Lacks the methyl group at the 5-position.
4-Amino-5-methylbenzaldehyde: Lacks the isopropyl group at the 3-position.
3-Isopropyl-5-methylbenzaldehyde: Lacks the amino group at the 4-position.
Uniqueness
4-Amino-3-isopropyl-5-methylbenzaldehyde is unique due to the presence of all three substituents (amino, isopropyl, and methyl groups) on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
4-amino-3-methyl-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H15NO/c1-7(2)10-5-9(6-13)4-8(3)11(10)12/h4-7H,12H2,1-3H3 |
InChI 键 |
FOZASTYWCRXKNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N)C(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


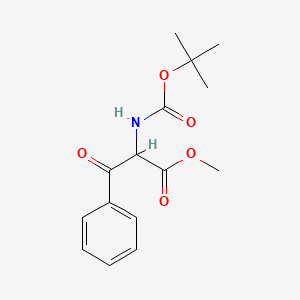
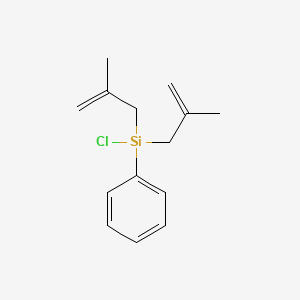
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
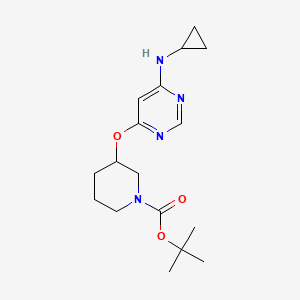
![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
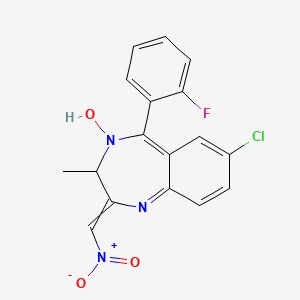
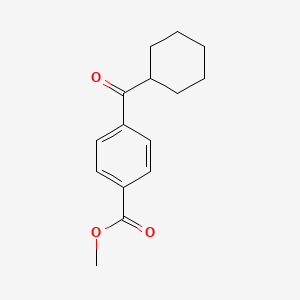
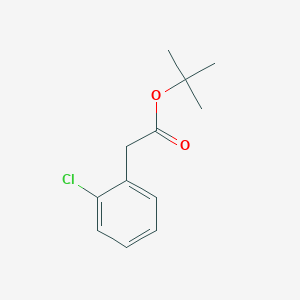
![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
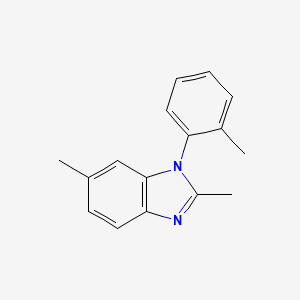
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
